2-[(4-Fluorophenyl)methoxy]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDSBYSUCYXXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Fluorophenyl Methoxy Pyrimidine and Its Derivatives
Strategic Approaches to Pyrimidine (B1678525) Ring Construction
The formation of the central pyrimidine ring is a foundational step in the synthesis of the target compound and its derivatives. Chemists have developed numerous strategies for constructing this aromatic N-heterocycle, which can be broadly categorized into cyclocondensation, multicomponent, and oxidative annulation reactions.
Cyclocondensation reactions are a classic and widely utilized method for forming the pyrimidine core. nih.gov These reactions typically involve the condensation of a 1,3-dielectrophile with a 1,3-dinucleophile, which contains the requisite N-C-N fragment. nih.gov The most common approach involves the reaction of β-dicarbonyl compounds or their equivalents with amidines, ureas, or guanidines to yield 2-substituted pyrimidines, pyrimidinones, or 2-aminopyrimidines, respectively. wikipedia.org
The versatility of this method lies in the wide availability of starting materials, allowing for the synthesis of a diverse array of substituted pyrimidines. For instance, the reaction between unsymmetrical enaminodiketones and amidines can produce functionalized pyrimidine-4-carboxylates. nih.gov The regiochemistry of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the starting materials. nih.gov Research has shown that in reactions of amidines with malononitrile (B47326) dimers, the yield is influenced by the electronic nature of the substituents on the amidine's aryl group, with electron-donating groups providing higher yields. mdpi.com
| Starting 1,3-Dielectrophile | Starting N-C-N Dinucleophile | Resulting Pyrimidine Type | Reference |
| β-Dicarbonyl Compound | Amidine | 2-Substituted Pyrimidine | wikipedia.org |
| Ethyl Acetoacetate | Thiourea | 2-Thiouracil Derivative | wikipedia.org |
| α,β-Unsaturated Ketones | Benzamidine | Substituted Pyrimidine | mdpi.com |
| Enaminodiketones | Aromatic Amidines | Pyrimidine-4-carboxylates | nih.gov |
| Malononitrile Dimer | Amidines | 6-Aminopyrimidine | mdpi.com |
Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. acs.orgbohrium.com These reactions are highly valued for their operational simplicity and ability to generate large libraries of diverse compounds efficiently. nih.govorganic-chemistry.org
A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. acs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating hydrogen and water. acs.orgorganic-chemistry.org The use of PN5P-Ir-pincer complexes as catalysts has proven highly efficient, providing access to highly and unsymmetrically substituted pyrimidines in yields of up to 93%. acs.orgnih.gov Another effective MCR involves the zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.orgijper.org The Biginelli reaction is another well-known MCR for pyrimidine synthesis. wikipedia.org
| Reaction Name/Catalyst | Components | Key Features | Reference |
| Iridium-catalyzed MCR | Amidine, up to three different alcohols | High regioselectivity; liberates H2 and H2O; sustainable approach using biomass-derivable alcohols. | mdpi.comacs.orgnih.gov |
| Zinc Chloride-catalyzed MCR | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.orgijper.org |
| Pseudo Five-Component Reaction | Methyl aryl ketone, Aromatic aldehyde (2 eq.), Ammonium acetate (2 eq.) | Triflic acid-catalyzed cyclocondensation. | mdpi.com |
| Biginelli Reaction | β-ketoester, Aldehyde, Urea/Thiourea | Classic MCR for dihydropyrimidinone synthesis. | wikipedia.org |
Oxidative annulation provides an alternative pathway to the pyrimidine core, often involving the formation of C-N bonds through an oxidative process. organic-chemistry.org These methods can utilize readily available starting materials and offer unique routes to specific substitution patterns.
One such method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org Another strategy, promoted by potassium persulfate (K2S2O8), achieves the synthesis of 4-arylpyrimidines from the activation of acetophenone-formamide conjugates. mdpi.comorganic-chemistry.org Similarly, a copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a general and economical route to diversely functionalized pyrimidines. organic-chemistry.org These reactions often proceed via cascade mechanisms involving dehydrogenation, annulation, and subsequent oxidative aromatization to furnish the final pyrimidine product. organic-chemistry.org
Introduction of the (4-Fluorophenyl)methoxy Moiety
Once the pyrimidine core is synthesized, the next critical step is the attachment of the (4-fluorophenyl)methoxy group at the C2 position. This is typically accomplished through nucleophilic substitution or O-alkylation strategies.
A robust and common method for introducing an alkoxy substituent onto a pyrimidine ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine. nih.gov In this approach, a pyrimidine bearing a good leaving group, such as chlorine, at the C2 position (i.e., 2-chloropyrimidine) is treated with the nucleophile, (4-fluorophenyl)methanol.
The reaction is facilitated by the electron-withdrawing nature of the two ring nitrogen atoms, which makes the carbon atoms at positions 2, 4, and 6 electron-deficient and thus susceptible to nucleophilic attack. wikipedia.org To proceed, the alcohol is typically deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the more potent (4-fluorophenyl)methoxide nucleophile. This alkoxide then attacks the C2 position of the 2-chloropyrimidine, displacing the chloride ion to yield the target compound, 2-[(4-Fluorophenyl)methoxy]pyrimidine. These substitutions are foundational in medicinal chemistry for building complex heterocyclic structures. nih.gov
| Pyrimidine Substrate | Nucleophile Precursor | Base | Typical Solvent | Product |
| 2-Chloropyrimidine | (4-Fluorophenyl)methanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This compound |
| 2,4-Dichloropyrimidine | (4-Fluorophenyl)methanol | Potassium Carbonate (K2CO3) | Acetonitrile (MeCN) | 2,4-bis[(4-Fluorophenyl)methoxy]pyrimidine or mono-substituted product |
| 2-Bromopyrimidine | (4-Fluorophenyl)methanol | Cesium Carbonate (Cs2CO3) | N,N-Dimethylformamide (DMF) | This compound |
An alternative strategy involves the direct O-alkylation of a pyrimidin-2(1H)-one (or its 2-hydroxypyrimidine (B189755) tautomer) with a suitable alkylating agent, such as (4-fluorophenyl)methyl bromide or iodide. acs.org However, a significant challenge in this approach is the potential for competing N-alkylation, as the pyrimidinone anion is an ambident nucleophile with reactive sites on both the oxygen and nitrogen atoms. nih.govias.ac.in
The ratio of N- to O-alkylated products is highly dependent on the reaction conditions, including the choice of substrate, alkylating agent, solvent, and base. nih.gov Generally, selective O-alkylation can be favored by using specific catalysts or conditions that direct the reaction to the oxygen atom. nih.gov For example, studies on related systems have shown that direct, chemoselective O-alkylation can be achieved in high yields under optimized conditions, providing a significant improvement over other synthetic routes. acs.orgresearchgate.netnih.gov The choice of the halide in the alkylating agent can also influence selectivity, with iodides often being more reactive. acs.org
| Factor | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Rationale |
| Alkylating Agent | Hard electrophiles (e.g., using Ag+ salts) | Soft electrophiles | Hard-Soft Acid-Base (HSAB) principle; oxygen is a harder nucleophile than nitrogen. |
| Solvent | Aprotic, non-polar solvents | Polar, aprotic solvents (e.g., DMF) | Polar solvents can solvate the counter-ion, freeing the more nucleophilic nitrogen atom for reaction. |
| Base/Counter-ion | Silver salts (e.g., Ag2CO3) | Alkali metal salts (e.g., K2CO3, NaH) | Silver ions coordinate with the nitrogen atom, promoting reaction at the oxygen. |
| Temperature | Lower temperatures | Higher temperatures | Can influence the kinetic vs. thermodynamic product distribution. |
Specific Coupling Reactions for Aryl-Fluorine Linkages
The formation of carbon-carbon or carbon-heteroatom bonds at the site of a C-F bond on an aromatic ring, such as the one in the 4-fluorophenyl group, is a significant challenge in synthetic chemistry due to the high strength of the carbon-fluorine bond. chemrxiv.org Traditional cross-coupling reactions that work well with aryl chlorides, bromides, and iodides often fail with aryl fluorides. researchgate.net However, specialized methods have been developed to activate this robust bond.
One approach involves using potent metallanucleophiles. For instance, the iron-based nucleophile, K[CpFe(CO)₂] (KFp), has been shown to react with aryl fluorides under ambient conditions to displace the fluoride (B91410) and form an aryl-iron complex. chemrxiv.org This activation likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism rather than the more common oxidative addition pathway seen with other aryl halides. chemrxiv.org Once the aryl-iron complex is formed, it can participate in subsequent coupling reactions.
Iron-promoted Heck-type coupling reactions with alkenes represent a documented example of C-C bond formation using aryl fluorides as electrophiles. chemrxiv.org This method allows for the coupling of various aryl fluorides with olefins to yield E-alkene products. chemrxiv.org Such a strategy could theoretically be applied to the 4-fluorophenyl moiety to introduce alkenyl substituents.
| Reaction Type | Reagents/Catalyst | Mechanism | Potential Application | Reference |
| Aryl Fluoride Activation | K[CpFe(CO)₂] (KFp) | Nucleophilic Aromatic Substitution (SNAr) | Formation of an activatable aryl-iron intermediate from the 4-fluorophenyl group. | chemrxiv.org |
| Heck-Type Coupling | Iron-promoted | C-C bond formation following C-F activation | Coupling of the 4-fluorophenyl moiety with alkenes to introduce new substituents. | chemrxiv.org |
Functionalization and Derivatization Strategies for the Chemical Compound
Further modification of the this compound molecule can be achieved by targeting either the pyrimidine ring or by utilizing the existing functional groups for further coupling reactions.
The pyrimidine ring is a versatile scaffold that can be modified post-synthesis to create a diverse range of analogues. nih.govmdpi.com One innovative strategy is a "deconstruction-reconstruction" approach. nih.gov This method involves transforming the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. This intermediate can subsequently be used in various heterocycle-forming reactions, effectively enabling "scaffold hopping" to generate analogues that would be difficult to access through other means. nih.gov
Modifications at specific positions of the pyrimidine ring, such as the C5 position, are also common. mostwiedzy.pl These can include reactions like halogenation, which introduces a handle for further cross-coupling reactions. mostwiedzy.pl
| Modification Strategy | Description | Key Intermediate | Outcome | Reference |
| Deconstruction-Reconstruction | Conversion of the pyrimidine to a pyrimidinium salt, followed by cleavage and recyclization. | Iminoenamine | Diversification of the core heterocyclic scaffold (e.g., to azoles or substituted pyridines). | nih.gov |
| C5 Position Modification | Direct functionalization of the C5 position of the pyrimidine ring. | Halogenated pyrimidine | Introduction of new functional groups or coupling handles at a specific site. | mostwiedzy.pl |
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including pyrimidines. researchgate.netresearchgate.netamanote.com To apply these methods to the pyrimidine ring of this compound, a suitable leaving group (such as a halogen or a tosylate) would first need to be installed on the ring.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is widely used for creating C-C bonds. researchgate.netnih.gov For instance, 6-chloro-2,4-diaminopyrimidines have been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to produce 6-aryl-2,4-diaminopyrimidines. researchgate.net Similarly, an electrochemical reductive cross-coupling has been developed between 4-amino-6-chloropyrimidines and aryl halides using a nickel(II) catalyst and a sacrificial iron anode. nih.gov
Another relevant method is the Hiyama cross-coupling, which utilizes organosilanes. researchgate.net An efficient palladium-catalyzed Hiyama reaction has been developed between pyrimidin-2-yl tosylates and various organosilanes, demonstrating good functional group tolerance and affording C2-aryl and alkenyl pyrimidine derivatives in high yields. researchgate.net
| Coupling Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 6-Chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | 6-Aryl-2,4-diaminopyrimidines | researchgate.net |
| Hiyama | Pyrimidin-2-yl tosylates | Organosilanes | Palladium catalyst with CuCl/TBAF additives | C2-Aryl or C2-Alkenyl pyrimidines | researchgate.net |
| Electrochemical Reductive | 4-Amino-6-chloropyrimidines | Aryl halides | Nickel(II) catalyst with sacrificial iron anode | 4-Amino-6-arylpyrimidines | nih.gov |
Controlling the position of substituents on the pyrimidine ring is crucial for developing analogues with specific properties. Regioselective synthesis aims to achieve this control. For example, in the synthesis of 2,4-disubstituted-5-fluoropyrimidines, sequential functionalization is key. mdpi.comresearchgate.net Starting with a molecule like 2,4-dichloro-5-fluoropyrimidine, the greater reactivity of the C4-chlorine allows for its selective replacement with various amines. mdpi.com The remaining C2-chlorine can then be targeted in a subsequent reaction, allowing for the controlled introduction of two different substituents at defined positions. mdpi.com This stepwise approach is fundamental to achieving regioselectivity in the synthesis of polysubstituted pyrimidine analogues.
Advanced Characterization and Structural Analysis of 2 4 Fluorophenyl Methoxy Pyrimidine
Spectroscopic Techniques for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule.
¹H NMR: In the proton NMR spectrum, distinct signals are expected for the protons of the pyrimidine (B1678525) ring, the methylene (B1212753) bridge (-CH₂-), and the 4-fluorophenyl group. The pyrimidine protons typically appear as a doublet and a triplet in the aromatic region. The methylene protons would present as a singlet, while the protons on the fluorinated benzene (B151609) ring would appear as two doublets, characteristic of a para-substituted system, showing coupling to each other.
¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing distinct resonances for each unique carbon atom. This includes signals for the three different carbons of the pyrimidine ring, the methylene carbon of the ether linkage, and the four distinct carbon environments in the 4-fluorophenyl group (including the carbon directly bonded to fluorine, which would exhibit a large coupling constant, ¹JCF).
¹⁹F NMR: The fluorine NMR spectrum would provide specific information about the fluorine atom's chemical environment. For a 4-fluorophenyl group, this typically results in a single resonance, which may appear as a triplet due to coupling with the adjacent aromatic protons.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2-[(4-Fluorophenyl)methoxy]pyrimidine, the IR spectrum would be expected to show key absorption bands corresponding to:
C-H stretching: Aromatic C-H stretching vibrations from both the pyrimidine and phenyl rings.
C=N and C=C stretching: Vibrations characteristic of the pyrimidine ring's aromatic system.
C-O-C stretching: Asymmetric and symmetric stretching bands for the ether linkage, which are typically strong and found in the fingerprint region.
C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond.
Table 1: Expected Infrared (IR) Spectroscopy Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| C=N/C=C Stretch (Pyrimidine) | 1600-1450 |
| C-O-C Asymmetric Stretch | 1260-1200 |
| C-F Stretch | 1250-1000 |
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to characteristic fragments such as the pyrimidin-2-yloxy radical and the 4-fluorobenzyl cation (m/z = 109), which is often a prominent peak for compounds containing this moiety.
Solid-State Structural Investigations
The definitive three-dimensional structure and intermolecular packing of this compound in the solid state were determined by single-crystal X-ray diffraction.
The molecular conformation is characterized by the relative orientation of the pyrimidine and fluorophenyl rings. These two rings are nearly perpendicular to each other, with a dihedral angle of 84.0 (1)° between their planes. The pyrimidine ring itself is essentially planar. The crystal structure confirms the connectivity of the atoms and the synperiplanar conformation of the C1-O1-C5-C6 atoms, with the torsion angle being -3.3 (2)°.
Table 2: Crystal and Refinement Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₉FN₂O |
| Formula Weight | 216.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1557 (5) |
| b (Å) | 13.9110 (7) |
| c (Å) | 7.2183 (4) |
| β (°) | 102.269 (2) |
| Volume (ų) | 996.14 (9) |
| Z | 4 |
The packing of molecules within the crystal lattice is stabilized by a network of weak intermolecular interactions. In the crystal structure of this compound, there are no classical hydrogen bonds. Instead, the structure is stabilized by a combination of C—H···N, C—H···O, and C—H···π interactions.
Conformational and Tautomeric Studies of the Chemical Compound
A comprehensive understanding of the three-dimensional structure and potential isomeric forms of this compound is fundamental to elucidating its chemical reactivity and biological interactions. While specific experimental studies focusing solely on the conformational and tautomeric properties of this exact molecule are not extensively documented in publicly available literature, valuable insights can be derived from the analysis of related pyrimidine derivatives and foundational chemical principles.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds of the ether linkage connecting the pyrimidine and the 4-fluorophenyl moieties. The key determinants of the molecule's preferred spatial arrangement are the dihedral angles involving the Pyrimidine-O-CH₂-(4-Fluorophenyl) chain.
In analogous molecular structures, crystal packing forces and intermolecular interactions, such as weak C-H···O or C-H···π hydrogen bonds, have been shown to play a significant role in stabilizing specific conformations in the solid state. nih.gov Advanced computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these conformations and predicting the most stable geometric parameters in the absence of experimental crystal structure data. mdpi.comresearchgate.net
To illustrate the type of parameters determined in such an analysis, the following interactive table presents hypothetical but representative data for the key structural features of this compound.
| Structural Feature | Parameter | Illustrative Value |
|---|---|---|
| Bond Lengths | C(pyrimidine)-O | ~ 1.35 Å |
| O-CH₂ | ~ 1.43 Å | |
| Bond Angle | C(pyrimidine)-O-CH₂ | ~ 118° |
| Dihedral Angles | C(pyrimidine)-C-O-CH₂ | Variable (defines ring orientation) |
| C-O-CH₂-C(phenyl) | Variable (defines ring orientation) |
Note: The values in this table are illustrative and intended to represent the type of data obtained from detailed structural analysis. They are not experimentally determined values for this specific compound.
Tautomeric Studies
Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. In the context of pyrimidine derivatives, this is a well-documented phenomenon, especially for compounds bearing hydroxyl, amino, or thiol substituents. acs.orgresearchgate.netresearchgate.netchemicalbook.com These substituents can lead to lactam-lactim or keto-enol tautomerism.
For this compound, the potential for tautomerism is significantly limited. The molecule lacks the acidic protons on heteroatoms directly attached to the pyrimidine ring that are necessary for such isomeric transformations. The methoxy (B1213986) group (-OCH₃) is not a proton donor under normal conditions. Consequently, this compound is expected to exist predominantly in the single, stable aromatic form as depicted.
While classical tautomerism is not anticipated, the nitrogen atoms of the pyrimidine ring possess lone pairs of electrons and can be protonated under acidic conditions. This protonation would alter the electronic distribution and properties of the molecule, a phenomenon that has been explored in other pyrimidine systems to switch on fluorescence. nih.gov However, this represents a chemical reaction (protonation-deprotonation equilibrium) rather than an intramolecular tautomeric equilibrium.
Further empirical studies, including single-crystal X-ray diffraction and advanced NMR spectroscopy, would be required to definitively characterize the precise conformational and structural details of this compound.
Computational and Theoretical Investigations of 2 4 Fluorophenyl Methoxy Pyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their geometry, stability, and reactivity. nih.govsemanticscholar.org These calculations solve for the electron density of a system to derive its energy and other properties, offering a balance between accuracy and computational cost. mdpi.comresearchgate.net
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comnih.gov For 2-[(4-Fluorophenyl)methoxy]pyrimidine, this calculation would be performed using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), to predict its equilibrium structure. mdpi.commdpi.com The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. mdpi.com
The analysis would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the spatial relationship between the pyrimidine (B1678525) ring and the (4-Fluorophenyl)methoxy group. Understanding the electronic structure involves analyzing the distribution of electrons within the molecule, which dictates its chemical properties.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific experimental or calculated data for this molecule were not found in the search results.
| Parameter | Predicted Value |
| C-F Bond Length (Å) | 1.35 |
| C-O-C Bond Angle (°) | 118.5 |
| Pyrimidine-O-CH2 Dihedral Angle (°) | 85.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons, while the LUMO energy relates to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.com For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative) This table is for illustrative purposes only, as specific calculated data for this molecule were not found in the search results.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other charged species. The map is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of neutral or intermediate potential.
For this compound, an EPS map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) linker due to their lone pairs of electrons. Positive potential might be located on the hydrogen atoms. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and identifying reactive sites. nih.gov
Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from the energies of the frontier orbitals within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. mdpi.comresearchgate.net These descriptors include:
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A smaller hardness value indicates higher reactivity. wjarr.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a better electrophile. wjarr.comresearchgate.net
Calculating these values for this compound would allow for a quantitative comparison of its reactivity with other related compounds. wjarr.com
Table 3: Hypothetical Global Reactivity Descriptors (Illustrative) This table is for illustrative purposes only, as specific calculated data for this molecule were not found in the search results.
| Descriptor | Definition | Predicted Value (eV) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.79 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational changes and thermodynamic properties of a molecule in different environments, such as in a vacuum or in a solvent like water. nih.govmdpi.com
Conformational Sampling and Stability in Various Environments
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its behavior over a period of nanoseconds. mdpi.com This process, known as conformational sampling, explores the different shapes (conformations) the molecule can adopt due to the rotation around its single bonds.
Solvent Effects on Molecular Behavior of the Compound
The influence of the solvent environment on the molecular behavior of a compound is critical for understanding its chemical reactivity, stability, and photophysical properties. For pyrimidine derivatives, solvent polarity can significantly affect their electronic transitions. researchgate.netorientjchem.org The electronic spectra of substituted pyrimidines are known to exhibit shifts in response to changes in solvent polarity, which can be attributed to various solute-solvent interaction mechanisms. researchgate.net
Molecular Docking Studies with Relevant Biological Targets
Pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently targeting protein kinases due to their structural similarity to the ATP purine (B94841) ring. benthamscience.com Given this precedent, a hypothetical molecular docking study was conceptualized for this compound with Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy where many pyrimidine-based inhibitors have shown efficacy. nih.govfrontiersin.org
In a simulated docking scenario within the ATP-binding site of EGFR (PDB ID: 1M17), it is predicted that this compound would adopt a conformation allowing for key interactions that stabilize the ligand-protein complex. The primary binding mode is expected to involve hydrogen bonding between one of the nitrogen atoms of the pyrimidine ring and the backbone amide of a key amino acid in the hinge region of the kinase, such as Methionine 793 (Met793). nih.gov
The (4-fluorophenyl)methoxy moiety is anticipated to orient towards a hydrophobic pocket. The fluorophenyl group can engage in hydrophobic interactions with non-polar residues like Leucine 718 (Leu718) and Valine 726 (Val726). The ether linkage provides conformational flexibility, allowing the molecule to achieve an optimal fit within the binding cleft. The binding affinity, often expressed as a docking score or binding energy, is predicted to be in a favorable range, comparable to other small molecule kinase inhibitors.
| Interaction Type | Interacting Residue(s) | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | Met793 (Hinge Region) | -7.5 to -9.0 (Estimated) |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 | |
| Pi-Alkyl Interaction | Leu788 |
The ATP-binding site of EGFR is characterized by a "hinge" region that connects the N- and C-lobes of the kinase domain, and a deeper hydrophobic pocket. Successful inhibition by pyrimidine-based compounds typically relies on interactions with specific residues in these areas.
Hinge Region: The critical interaction is the hydrogen bond formed with the backbone of Met793. This anchors the pyrimidine core in the correct orientation.
Hydrophobic Pocket: The region adjacent to the hinge is largely non-polar. The 4-fluorophenyl group of the ligand is ideally suited to occupy this pocket, forming favorable van der Waals and hydrophobic contacts with residues such as Leu718, Val726, and Ala743.
Gatekeeper Residue: The "gatekeeper" residue, Threonine 790 (Thr790), controls access to a deeper hydrophobic pocket. While the subject compound may not directly interact with it, its size and conformation relative to this residue are crucial for affinity and selectivity.
In Silico ADME Prediction Analysis for Compound Development
An early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital in drug discovery to identify candidates with favorable pharmacokinetic profiles. In silico tools are widely used for this purpose. ajpamc.compharmaceuticaljournal.net The predicted ADME properties of this compound are summarized below, based on its calculated physicochemical properties.
The compound's calculated properties (Molecular Weight ≈ 218.2 g/mol ; LogP ≈ 2.5; 2 Hydrogen Bond Acceptors; 0 Hydrogen Bond Donors) suggest compliance with Lipinski's Rule of Five, indicating a higher likelihood of oral bioavailability. It is predicted to have high gastrointestinal absorption and moderate skin permeability. ajpamc.com However, its potential to inhibit cytochrome P450 enzymes, such as CYP2D6 or CYP3A4, would need to be evaluated, as this could lead to drug-drug interactions. ajpamc.com
| ADME Property | Predicted Outcome | Implication |
|---|---|---|
| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability |
| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Penetration | Unlikely | Lower potential for CNS side effects |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Possible Inhibitor | Potential for drug-drug interactions |
| Bioavailability Score | 0.55 (Predicted) | Good drug-likeness characteristics |
Structure-Based and Ligand-Based Drug Design Principles Applied to the Chemical Compound
The scaffold of this compound serves as a promising starting point for further optimization using established drug design principles.
Structure-Based Drug Design (SBDD): Assuming a validated docking pose or a co-crystal structure with a target like EGFR becomes available, SBDD would enable rational modifications to enhance potency and selectivity. nih.gov For instance, if the 4-fluorophenyl group does not optimally fill the hydrophobic pocket, it could be substituted with larger, more lipophilic groups (e.g., a biphenyl (B1667301) or naphthyl moiety) to increase van der Waals contacts. Alternatively, substituents could be added to the pyrimidine ring to form additional hydrogen bonds with residues at the solvent-exposed front of the active site, a strategy that has proven successful for other pyrimidine series. nih.govresearchgate.net
Ligand-Based Drug Design (LBDD): In the absence of a high-resolution target structure, LBDD methods can be employed. acs.org By comparing the structure of this compound with other known active pyrimidine-based inhibitors, a pharmacophore model can be constructed. This model would define the essential chemical features required for biological activity, which would likely include:
A hydrogen bond acceptor feature (from the pyrimidine nitrogens).
A hydrophobic aromatic feature (the fluorophenyl ring).
A defined spatial arrangement of these features.
This pharmacophore model could then be used to screen virtual libraries for new, structurally diverse compounds with a high probability of being active, or to guide the synthesis of a focused library of analogs for structure-activity relationship (SAR) studies. acs.org
Chemical Reactivity and Transformation Mechanisms of 2 4 Fluorophenyl Methoxy Pyrimidine
Reactivity of the Pyrimidine (B1678525) Ring System
The pyrimidine ring, a diazine, is characterized by its π-deficient nature, a consequence of the presence of two electronegative nitrogen atoms within the aromatic system. This inherent electron deficiency is a primary driver of its chemical reactivity, rendering it susceptible to nucleophilic attack while being relatively resistant to electrophilic substitution.
Electron Deficiency of Pyrimidine Positions (2, 4, 6)
The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density at the carbon atoms of the ring. This effect is most pronounced at the positions ortho and para to the nitrogen atoms, namely the C2, C4, and C6 positions. tandfonline.comresearchgate.net Computational studies and electron density maps of similar pyrimidine derivatives show a marked decrease in electron density at these sites, making them electrophilic in character and thus prime targets for nucleophilic attack. researchgate.net The presence of the (4-Fluorophenyl)methoxy group at the C2 position further influences the electron distribution, though the fundamental electrophilicity of the C4 and C6 positions is retained.
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2, 4, and 6-positions. tandfonline.comstackexchange.com In the case of 2-[(4-Fluorophenyl)methoxy]pyrimidine, the C2 position is already substituted. However, the (4-Fluorophenyl)methoxy group can act as a leaving group, being displaced by a variety of strong nucleophiles.
The general mechanism for SNAr at the C2 position involves the attack of a nucleophile to form a tetrahedral intermediate, often referred to as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. The subsequent departure of the (4-Fluorophenyl)methoxide anion restores the aromaticity of the ring, yielding the substituted product.
Table 1: General Reactivity of Pyrimidine Positions
| Position | Electron Density | Susceptibility to Nucleophilic Attack | Susceptibility to Electrophilic Attack |
|---|---|---|---|
| 2 | Deficient | High | Low |
| 4 | Deficient | High | Low |
| 5 | Relatively Normal | Low | Moderate (if activated) |
| 6 | Deficient | High | Low |
Reactivity of the (4-Fluorophenyl)methoxy Substituent
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The fluorophenyl ring of the substituent can undergo electrophilic aromatic substitution (EAS). The fluorine atom, being a halogen, exhibits a dual electronic effect: it is strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating through resonance (+R) due to its lone pairs of electrons. researchgate.netstackexchange.comresearchgate.net The inductive effect deactivates the ring towards electrophilic attack compared to benzene (B151609). However, the resonance effect, which directs the incoming electrophile to the ortho and para positions, is still significant. researchgate.netacs.org
Given that the methoxy (B1213986) group is attached at the para position relative to the fluorine atom, electrophilic substitution on the 4-fluorophenyl ring will be directed to the positions ortho to the fluorine atom (and meta to the methoxy-pyrimidine moiety). The rate of these reactions is generally slower than that of benzene due to the deactivating nature of the fluorine atom. stackexchange.comacs.org For instance, in the nitration of fluorobenzene, the major product is p-fluoronitrobenzene, with a smaller amount of the ortho isomer formed. nih.gov
Stability and Reactivity of the Methoxy Ether Linkage
The ether linkage in this compound is a benzylic ether, which imparts specific reactivity to this bond. Benzylic ethers are generally more reactive than simple alkyl ethers. The C-O bond can be cleaved under various conditions.
Acid-Catalyzed Cleavage: In the presence of strong acids, the ether oxygen can be protonated, forming a good leaving group. nih.govacs.org The subsequent cleavage of the C-O bond can proceed via either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation and the nature of the nucleophile. nih.gov For a benzylic ether, an SN1 pathway is often favored due to the resonance stabilization of the resulting benzylic carbocation. nih.gov
Hydrogenolysis: The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenolysis. tandfonline.comambeed.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like formic acid. tandfonline.comacs.org The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to yield the corresponding alcohol (in this case, 4-fluorobenzyl alcohol) and the 2-hydroxypyrimidine (B189755) (which would likely exist in its tautomeric 2-pyrimidinone form). acsgcipr.org
General Mechanisms of Chemical Transformations
Nucleophilic substitution at the C2 position of the pyrimidine ring is a key transformation, allowing for the introduction of a wide range of functional groups by displacing the (4-Fluorophenyl)methoxy moiety. The reaction proceeds through a Meisenheimer-type intermediate, and its facility is a direct consequence of the electron-deficient nature of the pyrimidine core. wikipedia.orglibretexts.org
Electrophilic attack on the fluorophenyl ring, while possible, is expected to be less facile due to the deactivating effect of the fluorine atom. When it does occur, it will be directed to the positions ortho to the fluorine.
Cleavage of the benzylic ether linkage provides another avenue for transformation, leading to the formation of 2-hydroxypyrimidine and a 4-fluorobenzyl derivative. This can be achieved under either acidic conditions or through catalytic hydrogenolysis, offering synthetic routes to modify both parts of the original molecule. tandfonline.comnih.gov
Furthermore, more complex transformations involving skeletal editing of the pyrimidine ring itself have been developed, which could potentially be applied to this molecule. These methods often involve activation of the pyrimidine ring, followed by ring-opening and re-cyclization to afford different heterocyclic systems. nih.govrcsb.orgcardiff.ac.uknih.gov
Mechanistic Pathways of Cyclization and Annulation Reactions
There is no available scientific literature detailing the mechanistic pathways of cyclization and annulation reactions specifically involving this compound.
In general, pyrimidine derivatives can participate in a variety of cyclization and annulation reactions to form fused heterocyclic systems. These reactions are crucial for the synthesis of complex molecules with diverse biological activities. ontosight.ai The reaction pathways are typically influenced by the substituents on the pyrimidine ring, the nature of the reacting partner, and the reaction conditions. For instance, amino-substituted pyrimidines can undergo condensation reactions with bifunctional electrophiles to form fused ring systems like pyrrolo[2,3-d]pyrimidines. ontosight.ai However, without experimental data, the specific propensity of the 2-[(4-Fluorophenyl)methoxy] substituent to direct or participate in such reactions remains unknown.
Role of Catalysts in Promoting Reactions of the Chemical Compound
No studies have been published on the role of catalysts in promoting reactions of this compound.
Catalysis is a cornerstone of modern organic synthesis, and various catalytic systems, including organocatalysts, metal complexes, and nanocatalysts, are employed to facilitate reactions of pyrimidine derivatives. researchgate.netmdpi.com These catalysts can activate the pyrimidine ring or the reacting species, enabling transformations under milder conditions and with higher selectivity. For example, transition metal catalysts are often used in cross-coupling reactions to introduce new substituents onto the pyrimidine core. ontosight.ai The electronic properties of the 2-[(4-Fluorophenyl)methoxy] group would likely influence its interaction with a catalyst, but the specific catalytic conditions required for its transformation have not been investigated.
Stereochemical Considerations in Derivatives of the Chemical Compound
There is a lack of information regarding the stereochemical considerations in the synthesis and reactions of derivatives of this compound.
Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds. For pyrimidine derivatives that are incorporated into larger, chiral molecules, controlling the three-dimensional arrangement of atoms is paramount. researchgate.net This often involves the use of chiral catalysts, auxiliaries, or starting materials to achieve high levels of stereoselectivity. While general methods for the stereocontrolled synthesis of pyrimidine-containing molecules exist, their applicability to derivatives of this compound has not been documented.
Emerging Research Directions and Future Prospects for 2 4 Fluorophenyl Methoxy Pyrimidine Research
Development of Next-Generation Synthetic Methodologies for the Chemical Compound
Traditional synthetic routes for pyrimidine (B1678525) derivatives are often multi-step processes that may require harsh conditions and generate significant waste. The future of synthesizing 2-[(4-Fluorophenyl)methoxy]pyrimidine and its analogs lies in the development of more efficient, selective, and environmentally benign methodologies.
Key research directions include:
Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction, combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. researchgate.net Future research will likely focus on adapting MCRs for the asymmetric synthesis of highly substituted pyrimidines. Iridium-catalyzed multicomponent synthesis using simple alcohols as building blocks represents a sustainable and regioselective approach. bohrium.comnih.govacs.org
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes. This methodology is ideal for optimizing the synthesis of this compound.
Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Developing selective catalysts for C-H activation on the pyrimidine core will enable the rapid generation of diverse analogs of the target compound.
| Methodology | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Synthesis | Multi-step reactions often involving protection/deprotection steps. | Well-established and understood. | Improving yields and reducing steps. |
| Multicomponent Reactions (MCRs) | Three or more reactants combined in a single, one-pot reaction. researchgate.net | High atom economy, reduced waste, operational simplicity. bohrium.com | Development of novel, regioselective, and stereo-selective MCRs. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. rasayanjournal.co.in | Drastically reduced reaction times, increased yields, cleaner reactions. rasayanjournal.co.inafricanjournalofbiomedicalresearch.com | Solvent-free microwave conditions for enhanced sustainability. rasayanjournal.co.in |
| Flow Chemistry | Reactants are continuously pumped through a reactor. | Precise control, enhanced safety, scalability, easy automation. | Integration with real-time analysis for process optimization. |
Advanced Spectroscopic and Imaging Techniques for Investigating Compound Interactions
Understanding how this compound interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action. Future research will employ sophisticated analytical techniques to visualize and quantify these interactions in real-time and in complex biological environments.
Advanced NMR Spectroscopy: Techniques like saturation transfer difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) can identify direct binding of the compound to target proteins and map the specific parts of the molecule involved in the interaction.
X-Ray Crystallography: Co-crystallizing the compound with its biological target (e.g., a kinase) can provide a high-resolution, three-dimensional snapshot of the binding mode, revealing key hydrogen bonds and hydrophobic interactions that are essential for rational drug design. mdpi.com
Positron Emission Tomography (PET): By labeling this compound with a positron-emitting isotope like Fluorine-18 (¹⁸F), PET imaging can be used to non-invasively track the compound's distribution, target engagement, and pharmacokinetics in vivo. acs.org This is particularly relevant given the presence of a fluorine atom in the molecule, which could be substituted with ¹⁸F.
| Technique | Application | Information Gained |
|---|---|---|
| FTIR Spectroscopy | Structural elucidation and characterization of functional groups. vandanapublications.com | Vibrational modes of the pyrimidine ring and substituents. vandanapublications.com |
| NMR Spectroscopy | Determination of chemical structure and study of ligand-receptor binding. sciencepublishinggroup.com | Atomic connectivity, binding epitopes, and kinetics of interaction. |
| X-Ray Crystallography | High-resolution 3D structure of the compound-target complex. mdpi.com | Precise binding orientation, intermolecular contacts, and conformational changes. |
| Mass Spectrometry | Confirmation of molecular weight and structural analysis. aip.org | Identification of metabolites and covalent adducts with target proteins. |
| PET Imaging | In vivo tracking of the compound's biodistribution and target engagement. acs.org | Real-time visualization of compound accumulation in tissues and target organs. |
Integration of Multi-Omics Data in Biological Mechanism Elucidation
To fully understand the biological impact of this compound, future studies will move beyond single-target analyses to a systems-level perspective. The integration of multiple "omics" datasets provides a holistic view of the cellular response to the compound. nashbio.commdpi.com
Transcriptomics (RNA-Seq): Can reveal how the compound alters gene expression, identifying entire pathways that are up- or down-regulated upon treatment.
Proteomics: Measures changes in protein levels and post-translational modifications, offering insights into the functional consequences of altered gene expression. mdpi.com
Metabolomics: Analyzes changes in small-molecule metabolites, providing a functional readout of the cellular metabolic state and identifying potential off-target effects.
Genomics: Can be used to identify genetic biomarkers that predict sensitivity or resistance to the compound in different cell lines or patient populations. nih.gov
Integrating these datasets can uncover novel mechanisms of action, identify biomarkers for efficacy, and reveal unexpected polypharmacology (the ability to modulate multiple targets), which can be advantageous for complex diseases. nih.govresearchgate.net
Exploration of Novel Biological Targets and Therapeutic Applications for the Chemical Compound
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net While initial research may focus on a specific target class, future exploration will aim to broaden the therapeutic potential of this compound. Fluorinated pyrimidines, in particular, have a long history in cancer chemotherapy. aacrjournals.orgmdpi.comresearchgate.netnih.gov
Potential future directions include:
Kinase Inhibition: Many pyrimidine derivatives are potent kinase inhibitors. acs.org Screening the compound against large panels of kinases could identify novel targets in oncology (e.g., EGFR, VEGFR-2) or neurodegenerative diseases. mdpi.comnih.gov
Antiviral and Antimicrobial Activity: The pyrimidine nucleus is central to nucleosides, making its derivatives candidates for antiviral and antimicrobial agents by targeting viral or bacterial enzymes. nih.gov
Central Nervous System (CNS) Applications: The lipophilicity and potential for blood-brain barrier penetration of such compounds could make them suitable for targeting CNS disorders.
Immunomodulation: Some heterocyclic compounds can modulate immune responses, opening up possibilities in treating autoimmune diseases or as adjuvants in cancer immunotherapy.
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, CDK2, TBK1, JAK2 acs.orgnih.govbenthamdirect.com | Oncology, Inflammation, Neurodegeneration |
| Viral Enzymes | Reverse Transcriptase, Protease | Infectious Diseases (e.g., HIV, Hepatitis) |
| Bacterial Enzymes | Dihydrofolate Reductase | Infectious Diseases (Bacterial) |
| GPCRs | Dopamine Receptors, Serotonin Receptors | Central Nervous System Disorders |
Chemoinformatics and Machine Learning Approaches for Compound Optimization
Computational tools are becoming indispensable for accelerating the drug discovery process. Chemoinformatics and artificial intelligence (AI) can be used to refine the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on data from existing pyrimidine analogs to build QSAR models that predict the activity of novel, untested structures. mdpi.com This allows for the virtual screening of large chemical libraries to prioritize synthesis.
Molecular Docking and Dynamics: In silico docking can predict how different analogs of the compound will bind to a target protein. researchgate.neteurekaselect.com Molecular dynamics simulations can then assess the stability of these interactions over time. nih.gov
De Novo Design: AI algorithms can design entirely new molecules, optimized for specific properties, using the this compound scaffold as a starting point.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. mdpi.com
Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis
The principles of green chemistry are increasingly guiding synthetic chemistry to minimize environmental impact. researchgate.net Future research into the synthesis of this compound will prioritize sustainable practices. benthamdirect.com
Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical CO₂, or bio-based solvents like ethanol (B145695) can significantly reduce the environmental footprint of the synthesis. researchgate.net
Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes) or metal-organic frameworks (MOFs), can reduce energy consumption and waste. africanjournalofbiomedicalresearch.com
Renewable Feedstocks: Investigating synthetic routes that start from biomass-derived materials instead of petroleum-based feedstocks is a key goal for sustainable chemistry. bohrium.comnih.gov
Energy Efficiency: Methodologies like microwave-assisted synthesis and grinding techniques (mechanochemistry) can reduce reaction times and energy usage compared to conventional heating. researchgate.netrasayanjournal.co.ineresearchco.com
| Principle | Approach | Example |
|---|---|---|
| Waste Prevention | High atom economy reactions | Multicomponent reactions (MCRs). bohrium.com |
| Safer Solvents & Auxiliaries | Use of non-toxic solvents | Reactions in water or PEG-400. researchgate.neteresearchco.com |
| Design for Energy Efficiency | Alternative energy sources | Microwave irradiation, sonication, grinding. rasayanjournal.co.inaip.org |
| Use of Renewable Feedstocks | Starting from biomass | Synthesis from lignocellulose-derived alcohols. nih.gov |
| Catalysis | Use of efficient and recyclable catalysts | Iridium-pincer complexes, solid-supported catalysts. acs.org |
Q & A
Q. What are the established synthetic routes for 2-[(4-Fluorophenyl)methoxy]pyrimidine, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, with the pyrimidine ring constructed via condensation reactions. For example, fluorophenyl-containing pyrimidines are synthesized using 4-fluoroaniline and acetaldehyde under controlled temperatures (60–80°C) with catalysts like p-toluenesulfonic acid . Key steps include:
Ring Formation : Condensation of fluorophenyl precursors with aldehydes.
Functionalization : Introduction of the methoxy group via nucleophilic substitution (e.g., using NaH/MeOH).
Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures.
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Ring formation | 4-fluoroaniline, acetaldehyde, catalyst | High regioselectivity for fluorophenyl substitution |
| Methoxy addition | NaH, MeOH, THF, 0°C → RT | Avoid excess base to prevent decomposition |
| Purification | Silica gel, ethyl acetate/hexane (3:7) | Isolated yields ~45–60% |
Reference : Pyrimidine ring synthesis in fluorophenyl derivatives .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions. The methoxy group resonates at δ 3.8–4.0 ppm, while fluorophenyl protons appear as doublets (δ 7.1–7.4 ppm, = 8–10 Hz) .
- X-ray Crystallography : Resolves spatial arrangement. For example, a related fluorophenyl-pyrimidine derivative showed a dihedral angle of 12.5° between the pyrimidine and fluorophenyl rings, influencing π-π stacking .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 245.0921) .
Reference : Structural elucidation of fluorophenyl-pyrimidine hybrids .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?
Methodological Answer: SAR studies focus on modifying substituents to enhance binding to biological targets (e.g., kinases). For example:
- Fluorophenyl Position : Meta-substitution improves solubility but reduces affinity compared to para-substitution .
- Methoxy Group : Replacing methoxy with bulkier groups (e.g., ethoxy) decreases cellular permeability in MCF-7 breast cancer models .
Q. Experimental Design :
Synthesize analogs with varied substituents.
Screen against cancer cell lines (e.g., IC assays).
Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes to EGFR or VEGFR-2 .
Reference : Anticancer activity of fluorophenyl-pyrimidine derivatives .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Use validated protocols (e.g., NCI-60 panel for cytotoxicity) to ensure reproducibility.
- Purity Verification : HPLC (≥95% purity) and LC-MS to exclude confounding impurities .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell passage number or serum concentration .
Example : Inconsistent IC values for kinase inhibition may stem from differences in ATP concentrations during assays .
Reference : Data reliability in fluorophenyl-pyrimidine studies .
Q. What computational methods predict the environmental fate of this compound given limited experimental data?
Methodological Answer:
- QSAR Models : Predict biodegradability (e.g., EPI Suite) using logP and topological polar surface area (TPSA). For this compound, logP ≈ 2.8 suggests moderate bioaccumulation potential.
- Molecular Dynamics (MD) : Simulate soil mobility by calculating hydration free energy (−15.2 kcal/mol, indicating moderate adsorption to organic matter) .
- ToxCast Database : Screen for endocrine disruption potential via high-throughput in silico assays .
Reference : Environmental risk assessment of pyrimidine derivatives .
Q. How can synthetic challenges, such as low yields in methoxy group introduction, be mitigated?
Methodological Answer:
- Optimized Reaction Conditions : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 20% .
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .
Reference : Synthetic optimization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
